2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid
CAS No.: 554404-30-7
Cat. No.: VC4302442
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 554404-30-7 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |
| Standard InChI Key | BIFSOUIPRXMJCM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O |
Introduction
2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound with a molecular formula of C19H16N2O3S and a molecular weight of 352.41 g/mol . This compound is characterized by its unique structural features, which include a quinoline ring system linked to a benzoic acid moiety through a sulfanyl group and an acetamido bridge.
Synthesis and Chemical Characteristics
The synthesis of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid involves several steps, typically starting with the preparation of the quinoline core and subsequent modification to introduce the sulfanyl and acetamido groups. The compound's structure is confirmed using various analytical techniques such as NMR and mass spectrometry.
Synthesis Overview
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Starting Materials: Quinoline derivatives and benzoic acid derivatives.
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Reaction Conditions: Typically involves coupling reactions under controlled conditions.
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Purification Methods: Recrystallization or chromatography.
Biological and Pharmacological Potential
While specific biological activities of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid are not widely reported, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, quinoline derivatives are known for their antimicrobial and anticancer properties . The presence of a sulfanyl group may also contribute to biological activity, as seen in other sulfur-containing compounds .
Potential Applications
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Antimicrobial Agents: Quinoline derivatives have been explored for their antimicrobial properties.
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Anticancer Agents: The quinoline core is associated with anticancer activity in some compounds.
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Proteomics Research: Used in studies related to protein interactions and modifications .
Safety and Handling
Handling of 2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid requires caution due to potential chemical hazards. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring good ventilation.
Safety Precautions
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